molecular formula C16H18O9 B1247766 1-Caffeoylquinic acid CAS No. 928005-87-2

1-Caffeoylquinic acid

Cat. No. B1247766
CAS RN: 928005-87-2
M. Wt: 354.31 g/mol
InChI Key: GWTUHAXUUFROTF-AVXJPILUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-caffeoylquinic acid is an alkyl caffeate ester obtained by the formal condensation of the carboxy group of trans-caffeic acid with the 1-hydroxy group of (-)-quinic acid. It has a role as a Camellia sinensis metabolite, a NF-kappaB inhibitor, an antineoplastic agent and an antioxidant. It is a quinic acid and an alkyl caffeate ester. It derives from a trans-caffeic acid. It derives from a hydride of a (-)-quinic acid.

Scientific Research Applications

Bioactivity and Therapeutic Potential

1-Caffeoylquinic acid, also known as Chlorogenic acid, is a polyphenol with a spectrum of biological activities. Studies indicate its role in various biological processes, including antioxidation, antibacterial, anticancer, antiviral, antidiabetic, and neuroprotective effects. Its therapeutic potential is highlighted by its anti-inflammatory, antilipidemic, and antihypertensive activities. This positions it as a promising candidate for pharmaceuticals, functional foods, and as a natural food additive for health promotion and disease prevention (Liu et al., 2020) (Santana-Gálvez et al., 2017).

Neuroprotective and Cognitive-Enhancing Effects

Recent research has focused on the cognitive-enhancing effects of 1-Caffeoylquinic acid derivatives, particularly in the context of aging and neurodegenerative diseases. Studies suggest its potential in promoting adult neurogenesis, improving learning and memory deficits, and providing neuroprotective effects against cellular toxicity (Sasaki et al., 2019) (Miyamae et al., 2011).

Antimicrobial Properties

1-Caffeoylquinic acid has demonstrated inhibitory activities against a range of microorganisms, including bacteria, yeasts, molds, and fungi, suggesting its potential application in food preservation and as a natural antimicrobial agent in various industries (Bajko et al., 2016) (Ma & Ma, 2015).

Metabolic and Cardiovascular Health

Research indicates the potential of 1-Caffeoylquinic acid in modulating lipid and glucose metabolism, which could be beneficial in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases. Its role in lipid metabolism regulation and its antioxidant properties underline its relevance in promoting metabolic and cardiovascular health (Naveed et al., 2018).

Plant and Food Science Applications

In plant science, 1-Caffeoylquinic acid is noted for its involvement in plant responses to stress and its role in lignin biosynthesis. In the food industry, its antioxidative properties are leveraged to protect against lipid oxidation, and its prebiotic activity is of interest for developing functional foods (Mondolot et al., 2006) (Wang et al., 2022).

Stability and Transformation

Studies have also focused on the stability, degradation, and transformation of 1-Caffeoylquinic acid under various conditions. This research is critical for understanding its behavior in food processing, storage, and its efficacy in pharmaceutical formulations (Dawidowicz & Typek, 2012) (Xue et al., 2016).

properties

IUPAC Name

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTUHAXUUFROTF-AVXJPILUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308334
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Caffeoylquinic acid

CAS RN

928005-87-2
Record name 1-Caffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1-O-Caffeoylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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